Tert-butyl N-[3-(methylamino)butyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[3-(methylamino)butyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-8(11-5)6-7-12-9(13)14-10(2,3)4/h8,11H,6-7H2,1-5H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMLKVWMUSZEGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)OC(C)(C)C)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1782475-64-2 | |
| Record name | tert-butyl N-[3-(methylamino)butyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(methylamino)butyl]carbamate typically involves the reaction of tert-butyl chloroformate with 3-(methylamino)butylamine. The reaction is carried out under basic conditions, often using sodium carbonate or potassium carbonate as the base. The reaction proceeds smoothly at room temperature, yielding the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The compound is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[3-(methylamino)butyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or alcohols; reactions are performed under mild conditions to prevent decomposition.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Tert-butyl N-[3-(methylamino)butyl]carbamate is a versatile compound with applications in chemistry, biology, medicine, and industry. It is used as a reagent in organic synthesis, particularly for creating carbamate-protected amines. It is also employed in studying enzyme mechanisms and as a substrate in biochemical assays, with potential uses in drug development as a prodrug for delivering active amines.
Scientific Research Applications
This compound's applications span multiple scientific disciplines:
- Chemistry It serves as a reagent in organic synthesis, mainly in the formation of carbamate-protected amines.
- Biology It is used in studying enzyme mechanisms and as a substrate in biochemical assays.
- Medicine It is investigated for potential use in drug development, particularly as a prodrug for delivering active amines.
- Industry It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation It can be oxidized using agents like hydrogen peroxide or potassium permanganate, typically in aqueous or organic solvents. Oxidation leads to the formation of corresponding N-oxide derivatives.
- Reduction Reduction reactions can be carried out using reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran, resulting in the formation of amine derivatives.
- Substitution It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under mild conditions to prevent decomposition, leading to the formation of substituted carbamates.
Case Studies
- Neuroprotection in Cell Models: Carbamate derivatives, including this compound, have been evaluated for their protective effects on neuronal cells exposed to amyloid-beta, indicating potential neuroprotective applications.
- Lacosamide Synthesis: Tert-butyl carbamate derivatives are used as synthetic intermediates for lacosamide, a drug used to treat seizures . (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenyl methyl) amino] ethyl]-t-butyl carbamate can be used in the synthetic drug scheme for lacosamide .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(methylamino)butyl]carbamate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, undergoing hydrolysis to release the active amine. This process is facilitated by the presence of specific enzymes that recognize the carbamate moiety .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Comparison
Table 2: Functional Group Impact on Properties
Biological Activity
Tert-butyl N-[3-(methylamino)butyl]carbamate is a compound that has garnered attention for its potential biological activity and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a tert-butyl group, which provides steric hindrance, and a carbamate functional group. The molecular formula is , with a molecular weight of 202.30 g/mol. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may function as an inhibitor or activator , modulating various biochemical pathways. The precise mechanisms remain under investigation, but initial studies suggest that it may influence signaling pathways relevant to metabolic and neuroprotective effects.
Enzyme Inhibition
Research has indicated that this compound can inhibit certain enzymes, which is crucial for developing therapeutic agents. For instance, studies have shown that similar carbamate derivatives exhibit inhibitory effects on enzymes involved in neurotransmitter metabolism, potentially impacting conditions like depression and anxiety.
Neuroprotective Effects
In vitro studies have demonstrated that compounds structurally related to this compound provide neuroprotective benefits against oxidative stress. These compounds have been observed to reduce levels of reactive oxygen species (ROS) in neuronal cells, suggesting potential applications in neurodegenerative diseases .
Case Studies
-
Neuroprotection in Cell Models :
A study evaluated the protective effects of carbamate derivatives on neuronal cells exposed to amyloid-beta peptides. The results indicated a significant reduction in cell death and oxidative damage, highlighting the compound's potential for treating Alzheimer's disease . -
Enzyme Interaction Studies :
Another investigation focused on the interaction of this compound with acetylcholinesterase (AChE). The compound demonstrated moderate inhibition of AChE activity, which is relevant for developing treatments for cognitive disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| tert-butyl N-[3-(methylamino)propyl]carbamate | Propyl derivative | Moderate enzyme inhibition |
| tert-butyl N-[3-(methylamino)cyclobutyl]carbamate | Cyclobutyl derivative | Significant neuroprotective effects |
| tert-butyl N-[3-(methylcarbamoyl)propyl]carbamate | Carbamoyl derivative | Notable enzyme inhibition |
Q & A
How can the stability of Tert-butyl N-[3-(methylamino)butyl]carbamate under various experimental conditions be systematically evaluated?
Answer:
Stability evaluation requires a multi-modal approach:
- Thermal Stability: Perform differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to assess decomposition temperatures and exothermic events under controlled heating rates .
- pH Sensitivity: Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 25–60°C, monitoring via HPLC or LC-MS for hydrolysis products (e.g., tert-butanol, methylamine derivatives) .
- Solvent Effects: Test solubility and stability in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., toluene) using NMR to track structural integrity over time .
- Light Sensitivity: Expose samples to UV/visible light (ICH Q1B guidelines) and analyze photodegradation products via mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
